molecular formula C8H10N4Se2 B12524114 1H-Imidazole, 2,2'-diselenobis[1-methyl- CAS No. 678996-64-0

1H-Imidazole, 2,2'-diselenobis[1-methyl-

Cat. No.: B12524114
CAS No.: 678996-64-0
M. Wt: 320.1 g/mol
InChI Key: MNSWETYKLKWBEN-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,2’-diselenobis[1-methyl-] is a unique compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,2’-diselenobis[1-methyl-] typically involves the cyclization of amido-nitriles under mild reaction conditions. The process may include nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The inclusion of various functional groups, such as arylhalides and aromatic heterocycles, is possible under these conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for scalability, ensuring high yields, and maintaining the purity of the final product. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2,2’-diselenobis[1-methyl-] undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized, leading to the formation of selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce various imidazole derivatives with different functional groups.

Scientific Research Applications

1H-Imidazole, 2,2’-diselenobis[1-methyl-] has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.

    Medicine: Research explores its potential as an antioxidant and its role in redox biology, given selenium’s known biological importance.

    Industry: It may be used in the development of new materials with unique electronic or catalytic properties.

Mechanism of Action

The mechanism by which 1H-Imidazole, 2,2’-diselenobis[1-methyl-] exerts its effects involves its interaction with molecular targets through its selenium atoms. Selenium can participate in redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. The imidazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 1H-Imidazole, 1-methyl-
  • 1H-Imidazole, 1,2-dimethyl-
  • 1H-Imidazole, 2-seleno-

Comparison: 1H-Imidazole, 2,2’-diselenobis[1-methyl-] is unique due to the presence of two selenium atoms, which impart distinct redox properties and potential biological activities In contrast, other imidazole derivatives may lack selenium and thus exhibit different chemical and biological behaviors

Properties

CAS No.

678996-64-0

Molecular Formula

C8H10N4Se2

Molecular Weight

320.1 g/mol

IUPAC Name

1-methyl-2-[(1-methylimidazol-2-yl)diselanyl]imidazole

InChI

InChI=1S/C8H10N4Se2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3

InChI Key

MNSWETYKLKWBEN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1[Se][Se]C2=NC=CN2C

Origin of Product

United States

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